molecular formula C10H10ClF2NO3 B14063599 1-(3-Chloropropyl)-2-(difluoromethoxy)-5-nitrobenzene

1-(3-Chloropropyl)-2-(difluoromethoxy)-5-nitrobenzene

Cat. No.: B14063599
M. Wt: 265.64 g/mol
InChI Key: IKVSYAYRFVIXNI-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-2-(difluoromethoxy)-5-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a chloropropyl group, a difluoromethoxy group, and a nitro group attached to a benzene ring

Preparation Methods

The synthesis of 1-(3-Chloropropyl)-2-(difluoromethoxy)-5-nitrobenzene typically involves several steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-bromo-3-chloropropane and 2-(difluoromethoxy)-5-nitrobenzene.

    Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper salts.

    Synthetic Routes: One common synthetic route involves the nucleophilic substitution of 1-bromo-3-chloropropane with 2-(difluoromethoxy)-5-nitrobenzene in the presence of a base like potassium carbonate. The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired product.

    Industrial Production: Industrial production methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

1-(3-Chloropropyl)-2-(difluoromethoxy)-5-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines or alcohols.

    Substitution: The chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Common Reagents and Conditions: Common reagents used in these reactions include sodium borohydride, lithium aluminum hydride, and various acids and bases. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while substitution of the chloropropyl group can yield a variety of substituted benzene derivatives.

Scientific Research Applications

1-(3-Chloropropyl)-2-(difluoromethoxy)-5-nitrobenzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Chloropropyl)-2-(difluoromethoxy)-5-nitrobenzene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to changes in their activity and function.

    Pathways Involved: The exact pathways involved depend on the specific biological context. For example, in the case of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its normal function.

Comparison with Similar Compounds

1-(3-Chloropropyl)-2-(difluoromethoxy)-5-nitrobenzene can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C10H10ClF2NO3

Molecular Weight

265.64 g/mol

IUPAC Name

2-(3-chloropropyl)-1-(difluoromethoxy)-4-nitrobenzene

InChI

InChI=1S/C10H10ClF2NO3/c11-5-1-2-7-6-8(14(15)16)3-4-9(7)17-10(12)13/h3-4,6,10H,1-2,5H2

InChI Key

IKVSYAYRFVIXNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CCCCl)OC(F)F

Origin of Product

United States

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